7-(difluoromethyl)-N-{4-[(mesitylamino)sulfonyl]phenyl}-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
7-(difluoromethyl)-N-{4-[(mesitylamino)sulfonyl]phenyl}-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a difluoromethyl group, a mesitylamino sulfonyl group, and a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(difluoromethyl)-N-{4-[(mesitylamino)sulfonyl]phenyl}-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
7-(difluoromethyl)-N-{4-[(mesitylamino)sulfonyl]phenyl}-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered functional groups, while substitution reactions can result in compounds with different substituents .
Scientific Research Applications
7-(difluoromethyl)-N-{4-[(mesitylamino)sulfonyl]phenyl}-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as its ability to modulate specific biological pathways.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 7-(difluoromethyl)-N-{4-[(mesitylamino)sulfonyl]phenyl}-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-(difluoromethyl)-N-{4-[(mesitylamino)sulfonyl]phenyl}-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- 7-(difluoromethyl)-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its difluoromethyl group and mesitylamino sulfonyl group contribute to its distinct chemical properties and reactivity, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C30H27F2N5O3S |
---|---|
Molecular Weight |
575.6 g/mol |
IUPAC Name |
7-(difluoromethyl)-5-(4-methylphenyl)-N-[4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C30H27F2N5O3S/c1-17-5-7-21(8-6-17)25-15-26(28(31)32)37-29(35-25)24(16-33-37)30(38)34-22-9-11-23(12-10-22)41(39,40)36-27-19(3)13-18(2)14-20(27)4/h5-16,28,36H,1-4H3,(H,34,38) |
InChI Key |
XMPQTSAMGLHTPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=C(C=C(C=C5C)C)C |
Origin of Product |
United States |
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